2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid
Overview
Description
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Target of Action
The primary target of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid and its derivatives is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
cell cycle regulation pathways . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It shows superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 . These results suggest that the compound effectively induces cell death in these cell lines.
Action Environment
It’s worth noting that the compound’s photophysical properties can be tuned, suggesting that light exposure could potentially influence its activity
Biochemical Analysis
Biochemical Properties
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid plays a role in biochemical reactions, particularly in the context of optical applications . It has been identified as a strategic compound due to its tunable photophysical properties
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to have significant cytotoxic activities against certain cell lines
Molecular Mechanism
Some related compounds have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Preparation Methods
The synthesis of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. Industrial production methods often employ greener synthetic methodologies to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated derivatives as intermediates
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound serves as a probe for studying biological processes due to its fluorescent properties.
Industry: Its photophysical properties make it useful in the development of optical materials and sensors.
Comparison with Similar Compounds
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant enzymatic inhibitory properties.
The uniqueness of this compound lies in its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields.
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrimidin-2-ylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-6-4-7-9-2-1-3-11(7)10-6/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQTMKXMFVQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CC(=O)O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678369 | |
Record name | (Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159983-05-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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